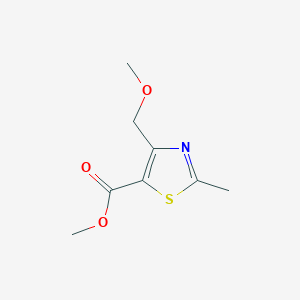

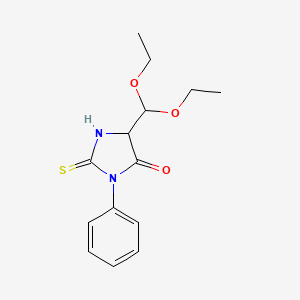

![molecular formula C12H10FN3O4S B1327072 [(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1142202-81-0](/img/structure/B1327072.png)

[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

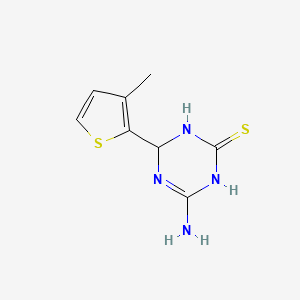

The compound of interest, [(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, is a derivative of 1,3,4-thiadiazol-2-amine, which is a core structure in various chemical entities with potential biological activities. The presence of the 3-fluorophenyl group and the methoxyacetic acid moiety suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazol compounds typically involves multiple steps, starting from simple precursors such as cyanoacetamide. The process includes oximation, alkylation, aminolysis, bromation, cyclization with potassium thiocyanate, and hydrolysis in a base environment to obtain the final product . Although the exact synthetic route for the compound is not detailed in the provided papers, it is likely to follow a similar multi-step synthetic strategy, with modifications to introduce the specific 3-fluorophenyl and methoxyacetic acid groups.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazol derivatives is characterized by the presence of a thiadiazole ring, which can engage in various intermolecular interactions. For instance, in the molecular cocrystals of a related compound, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, hydrogen bonding plays a crucial role in the formation of the crystal structure. Hydrogen bonds such as O-H···N and N-H···O are observed, leading to the formation of heterodimers and one-dimensional chain structures . These interactions are essential for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The thiadiazol moiety in the compound is reactive and can participate in various chemical reactions. The presence of amino and carboxylic acid groups in the structure suggests that it can form adducts and salts with other compounds through hydrogen bonding and proton transfer . These reactions are significant as they can lead to the formation of cocrystals with different carboxylic acids, which can modify the compound's properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by its molecular structure. The presence of the fluorine atom and the methoxy group could affect the compound's lipophilicity, solubility, and overall reactivity. The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in related structures, suggest that the compound may have a high melting point and could form stable crystalline structures . These properties are important for the compound's potential use in pharmaceutical applications, as they can affect its bioavailability and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been synthesized through the reaction of related thiadiazole amines with mercaptoacetic acid, showing specific conformational properties in its structure (Yin et al., 2008).

- A related compound's synthesis, involving thiadiazol and methoxyimino acetic acid, is important in the development of cephem antibiotics (Tatsuta et al., 1994).

Antimicrobial Applications

- Thiadiazole derivatives have shown significant antimicrobial activities, indicating potential application in medical treatments (Sah et al., 2014).

- The synthesis of various thiadiazole derivatives, including those related to the compound , have been explored for their antimicrobial properties (Noolvi et al., 2016).

Pharmacophore Hybridization for Anticancer Properties

- Thiadiazole-based compounds, including those similar to the mentioned compound, are used in pharmacophore hybridization, an approach in designing drug-like small molecules with anticancer properties (Yushyn et al., 2022).

Application in Corrosion Inhibition

- Certain thiadiazole derivatives have been explored for their potential as corrosion inhibitors, an important aspect in material science (Attou et al., 2020).

Fluorescence and Spectroscopic Studies

- Thiadiazole compounds exhibit interesting fluorescence properties, useful for applications in molecular probes and photodynamic therapy (Pişkin et al., 2020), (Budziak et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4S/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDRUARJHSCLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)